Epinorgalanthamine is a chemical compound that belongs to the class of alkaloids, specifically derived from the Amaryllidaceae family. It is structurally related to galanthamine, a well-known alkaloid recognized for its acetylcholinesterase inhibitory activity, which has implications in treating neurodegenerative diseases such as Alzheimer's disease. Epinorgalanthamine is of interest due to its potential pharmacological properties and its role in the biosynthesis of other important compounds.
Epinorgalanthamine is primarily isolated from various species of the Narcissus genus, particularly Narcissus pseudonarcissus. This plant has been extensively studied for its alkaloid content, with galanthamine being the most prominent compound extracted. The extraction and synthesis of epinorgalanthamine often involve complex methodologies due to its structural similarities with other alkaloids in the family.
Epinorgalanthamine is classified as a tertiary amine and an alkaloid. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological effects. Within the Amaryllidaceae family, epinorgalanthamine shares structural characteristics with other related compounds, such as galanthamine and norgalanthamine, which are known for their therapeutic applications.
The synthesis of epinorgalanthamine can be achieved through both natural extraction methods and synthetic pathways. Common techniques include:
The semisynthetic route often involves:
Epinorgalanthamine has a complex molecular structure characterized by multiple rings and nitrogen atoms. Its chemical structure can be represented as follows:
This formula indicates that it contains 17 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The molecular weight of epinorgalanthamine is approximately 285.36 g/mol. The compound's structural features contribute to its biological activity, particularly its ability to inhibit acetylcholinesterase.
Epinorgalanthamine undergoes several chemical reactions that are critical for its synthesis and potential modifications:
These reactions often require specific conditions such as:
Epinorgalanthamine's mechanism of action primarily involves inhibition of the enzyme acetylcholinesterase. This enzyme breaks down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
Studies have shown that epinorgalanthamine exhibits competitive inhibition against acetylcholinesterase with varying affinities depending on structural modifications made during synthesis.
Epinorgalanthamine holds potential applications in various scientific fields:
Epinorgalanthamine (Chemical Abstracts Service registry number not specified; PubChem CID: 443721) is a tertiary alkaloid with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol [1]. Structurally, it belongs to the Galanthamine-type alkaloids within the Amaryllidaceae family, characterized by a tetracyclic framework comprising a benzofuran moiety fused to a benzazepine core. Its key distinction from galanthamine lies in the absence of the N-methyl group (nor designation) and epimerization at the C6 stereocenter (epi designation) [3] [8]. This stereochemical variation significantly influences its three-dimensional conformation and biological interactions.
Taxonomically, epinorgalanthamine occurs in genera such as Narcissus, Leucojum, and Galanthus [3] [6]. It arises as a biosynthetic derivative or metabolic byproduct of galanthamine (Figure 1), sharing the core pathway originating from norbelladine [8]. The enzymatic steps involve cytochrome P450-mediated para-ortho' phenol coupling and methyltransferase reactions, with late-stage modifications yielding structural diversity [3] [5].
Table 1: Core Chemical Descriptors of Epinorgalanthamine
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₉NO₃ |
PubChem CID | 443721 |
Parent Alkaloid Class | Galanthamine-type |
Key Structural Features | Nor-derivative, C6 epimer |
Biosynthetic Precursor | Galanthamine (postulated) |
Plant Sources | Narcissus, Leucojum spp. |
Epinorgalanthamine’s significance is intertwined with the broader study of Amaryllidaceae alkaloids initiated in the 1950s. Barton and Cohen’s hypothesis (1957) established norbelladine as the universal biogenetic precursor for all major alkaloid types (e.g., galanthamine, lycorine, crinine) via oxidative phenol couplings [3] [8]. This model provided the framework for understanding epinorgalanthamine’s origin. Research in the 1960s–1990s focused on galanthamine due to its acetylcholinesterase (AChE) inhibitory activity and commercialization for Alzheimer’s disease [8]. Within this context, epinorgalanthamine was identified as a structural analog during phytochemical screenings but received less attention than its parent compound.
Modern techniques (e.g., GC-MS, NMR) enabled precise differentiation of such analogs. Studies on Rhodophiala bifida and Narcissus tazetta revealed that alkaloid profiles vary by species, organ, and environmental conditions, explaining the sporadic detection of epinorgalanthamine [5] [6]. Its consistent co-occurrence with galanthamine suggests a shared biosynthetic branch, though enzymatic steps specific to its epimerization and demethylation remain uncharacterized [3] [8].
Epinorgalanthamine serves as a critical tool for structure-activity relationship (SAR) studies in neuropharmacology. Galanthamine’s AChE inhibition relies on its quaternary ammonium salt and benzofuran orientation [6] [8]. Epinorgalanthamine, lacking the N-methyl group, exhibits altered basicity and hydrogen-bonding capacity, which diminishes AChE affinity but may redirect bioactivity toward other targets. Preliminary evidence suggests that structural analogs like haemanthamine bind the eukaryotic ribosome to repress cancer growth , implying epinorgalanthamine’s potential as an antiproliferative agent. Its ability to cross the blood-brain barrier (BBB) is theoretically feasible due to moderate lipophilicity (calculated LogP ≈ 2.1) and low molecular weight [2], though experimental validation is needed.
In organic synthesis, epinorgalanthamine’s stereochemistry presents challenges for asymmetric synthesis. Biomimetic routes involving phenolic oxidative coupling face regioselectivity issues; para-para' coupling (yielding haemanthamine/crinine skeletons) often dominates over the para-ortho' coupling required for galanthamine-type alkaloids [8]. Late-stage modifications to introduce the C6 epimer could test novel catalysts or enzymatic methods. Additionally, its nor-configuration offers a scaffold for developing CNS-penetrant prodrugs, analogous to dihydroquinoline carbamate derivatives designed for acetylcholinesterase inhibitors [2].
Table 2: Theoretical Neuropharmacological Properties of Epinorgalanthamine vs. Reference Compounds
Property | Epinorgalanthamine | Galanthamine | Haemanthamine |
---|---|---|---|
Molecular Weight (g/mol) | 273.33 | 287.32 | 301.33 |
Calculated LogP | ~2.1 | ~1.8 | ~2.5 |
AChE Inhibition (Predicted) | Low | High (IC₅₀ ≈ 0.5 µM) | Negligible |
Ribosome Binding (Known) | Unknown | No | Yes |
BBB Permeability Prediction | Moderate | Moderate | Low [2] |
Future research priorities include:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7